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Get Quote

TTT-3002 is a novel, small-molecule tyrosine kinase inhibitor of the indolocarbazole class [1]. The following

data summarizes its activity against FLT3 D835Y in comparison with other mutations.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of TTT-3002

Assay Type FLT3/ITD FLT3/D835Y
FLT3/ITD with F691L
"Gatekeeper"
Mutation

Key Context

Anti-proliferation (Cell
Viability) [2] [3]

< 1.0 nM 4.1 nM Active (specific value
not provided)

Maintains
potency against

resistant
mutations

FLT3
Autophosphorylation [1]

100 - 250
pM

Potent activity
confirmed

Information not
provided

Most potent FLT3
inhibitor reported

at the time

Table 2: Comparative Inhibitor Activity Against FLT3 D835Y (Proliferation IC₅₀)

FLT3 Inhibitor IC₅₀ against FLT3/D835Y Activity Relative to TTT-3002

TTT-3002 [3] 4.1 nM (Benchmark)
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FLT3 Inhibitor IC₅₀ against FLT3/D835Y Activity Relative to TTT-3002

Sorafenib [2] [3] > 2000 nM Inactive / Significantly less potent

Quizartinib (AC220) [2] [3] > 100 nM Inactive / Significantly less potent

Lestaurtinib (CEP-701) [3] 9.8 nM Approximately 2-fold less potent

Midostaurin (PKC412) [3] 10.0 nM Approximately 2-fold less potent

Detailed Experimental Protocols

The key findings on TTT-3002 are based on the following standardized experimental methods:

Cell-Based Proliferation (MTT) Assay: The half-maximal inhibitory concentration (IC₅₀) for cell
proliferation was determined using the MTT colorimetric assay [1]. Briefly, FLT3-mutant human

leukemia cell lines (e.g., MV4-11 for ITD) or Ba/F3 cells engineered to express specific FLT3 mutants
(e.g., D835Y) were seeded in 96-well plates and cultured with serially diluted TTT-3002 for a set

period (typically 48-72 hours). MTT reagent was added, and the optical density of the formazan
product, which correlates with the number of viable cells, was measured at 570 nm. IC₅₀ values were

calculated by linear regression analysis relative to a DMSO vehicle control [2] [1].
Immunoprecipitation and Western Blotting for FLT3 Phosphorylation: To measure direct target

inhibition, cells were treated with TTT-3002 for a short period (e.g., 1 hour) [2] [1]. Whole-cell protein
extracts were prepared, and the FLT3 receptor was isolated from the lysate via immunoprecipitation

using an FLT3-specific antibody. The immunoprecipitated proteins were then separated by SDS-
PAGE, transferred to a membrane, and probed with antibodies against phosphorylated tyrosine (e.g.,

4G10) and total FLT3. The level of phosphorylated FLT3, indicative of its activation state, was
visualized and quantified using methods like enhanced chemiluminescence or a LI-COR imager, and

the IC₅₀ for autophosphorylation was determined [2] [1].
In Vivo Mouse Models: The in vivo efficacy of TTT-3002 was evaluated in mouse transplantation

models of leukemia [2] [1]. For example, mice were injected via tail vein with Ba/F3 cells engineered
to express a resistant FLT3 mutant (e.g., F691L/ITD) and a luciferase reporter gene. After

engraftment was confirmed by bioluminescence imaging, mice were treated with TTT-3002 (e.g., 6
mg/kg) or a control inhibitor (e.g., sorafenib) via oral gavage for several weeks. Tumor burden was

monitored weekly by measuring bioluminescence, and survival was tracked. Studies also assessed
disease progression in organs by measuring spleen weight and performing histopathological analysis

on bone marrow and other tissues [2] [1].
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Mechanism of Action & Resistance

The following diagram illustrates the mechanism of FLT3 activation and inhibition by TTT-3002.
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FLT3 Signaling and TTT-3002 Inhibition

Overcoming Resistance: The D835Y mutation is located in the activation loop of the FLT3 kinase

domain and stabilizes the active conformation, which reduces the binding affinity of many type II
inhibitors like sorafenib and quizartinib [2] [4]. TTT-3002 was identified for its ability to overcome this
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mechanism, maintaining potent activity against D835Y and other activation loop mutants, as well as

the gatekeeper F691L mutation that confers resistance to other agents [2].
Protein Binding: A potential reason for the clinical failure of earlier FLT3 inhibitors (e.g., lestaurtinib)

is high binding to human plasma proteins, which drastically reduces the fraction of free, active drug
available [2]. Studies indicated that TTT-3002 is only moderately protein bound in human plasma,

predicting a better likelihood of achieving effective FLT3 inhibition in patients [2].

Conclusion and Research Context

In summary, TTT-3002 emerged as a highly potent FLT3 inhibitor in preclinical studies, with notable

picomolar to low nanomolar activity against the resistant D835Y mutation [2] [3] [1]. Its profile

suggests potential to overcome major clinical limitations of earlier FLT3 inhibitors.

It is important to note that the search results indicate this compound was primarily investigated in the 2014-

2017 timeframe. For the most current status of this research pathway, I recommend consulting clinical trial

databases and recent scientific literature to see if TTT-3002 or optimized derivatives have progressed toward

clinical development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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